3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique bicyclic structure combined with a thiophene ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like ethyl acetoacetate and sulfur
Bicyclic Structure Formation: The bicyclo[2.2.1]hept-5-ene structure is often formed via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Coupling Reactions: The final step involves coupling the thiophene derivative with the bicyclic structure using carbodiimide-mediated coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Medicine
Therapeutic Agents: Potential development into drugs targeting specific pathways in diseases like cancer or autoimmune disorders.
Industry
Materials Science: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic structure but lacks the thiophene ring.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar bicyclic core but different functional groups.
Uniqueness
The presence of the benzylcarbamoyl and thiophene groups in 3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provides unique chemical properties, such as enhanced binding affinity and specificity for certain biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4S/c1-3-17-13(2)31-23(20(17)21(27)25-12-14-7-5-4-6-8-14)26-22(28)18-15-9-10-16(11-15)19(18)24(29)30/h4-10,15-16,18-19H,3,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
RJYOJYCBZCJYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
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